2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 93839-69-1
VCID: VC17037184
InChI: InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H
SMILES:
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08 g/mol

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride

CAS No.: 93839-69-1

Cat. No.: VC17037184

Molecular Formula: C8H10Cl2N2O2

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride - 93839-69-1

Specification

CAS No. 93839-69-1
Molecular Formula C8H10Cl2N2O2
Molecular Weight 237.08 g/mol
IUPAC Name 1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H
Standard InChI Key IVCUINMPRWYMNQ-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 1-(2-chloro-6-nitrophenyl)-N-methylmethanamine hydrochloride, reflecting its substitution pattern and salt form. Its structure includes a benzylamine backbone modified with electron-withdrawing groups (chloro and nitro), which influence its electronic distribution and reactivity . Key properties are summarized below:

PropertyValue
CAS Number93839-69-1
Molecular FormulaC8H10Cl2N2O2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight237.08 g/mol
InChI KeyIVCUINMPRWYMNQ-UHFFFAOYSA-N
Canonical SMILESCNCC1=C(C=CC=C1Cl)N+[O-].Cl
SolubilityWater-soluble (as hydrochloride salt)

The nitro group at the 6-position renders the aromatic ring electron-deficient, facilitating electrophilic substitution reactions, while the chloro group at the 2-position contributes to steric hindrance.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-N-methyl-6-nitrobenzylamine monohydrochloride typically involves multi-step modifications of benzylamine precursors. A plausible pathway includes:

  • Nitration: Introducing the nitro group to a chlorinated benzylamine derivative under controlled acidic conditions.

  • Methylation: Reacting the intermediate with methylating agents (e.g., methyl iodide) to form the N-methylamine.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

A related patent (CN112358404A) describes the preparation of 2-chloro-6-methylaniline, highlighting the use of catalytic hydrogenation for nitro group reduction . While this method targets a different compound, it underscores the relevance of nitro-to-amine transformations in synthesizing benzylamine analogs .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring nitro group introduction at the 6-position without side reactions.

  • Purification: Separating the hydrochloride salt from reaction byproducts, given its hygroscopic nature .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are advantageous. Preliminary studies suggest interactions with biological targets such as:

  • Kinases: Due to the nitro group’s ability to form hydrogen bonds with active-site residues.

  • G Protein-Coupled Receptors (GPCRs): The chloro group may enhance binding affinity through hydrophobic interactions .

Chemical Synthesis

As a building block, it participates in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups.

  • Reductive Amination: Modifying the amine group to create diversely substituted analogs.

Biological Activity and Mechanistic Insights

In Vitro Studies

While detailed pharmacological data are scarce, the compound’s bioactivity is hypothesized to stem from its nitro group’s redox potential. Nitroaromatics often undergo enzymatic reduction to reactive intermediates, which can inhibit cellular processes. For example:

  • Antimicrobial Activity: Nitro groups are known to disrupt bacterial electron transport chains .

  • Cytotoxicity: Potential induction of oxidative stress in cancer cells.

Structure-Activity Relationships (SAR)

  • Nitro Position: The 6-nitro group optimizes steric and electronic interactions with target proteins.

  • Chloro Substituent: Enhances lipophilicity, improving membrane permeability.

SupplierPurityFormPackage
Zibo Hangyu Biotechnology Development99%Powder/Liquid10 g to kilograms
Chemlyte Solutions99.0%LiquidGrams/kilograms
Weifang Yangxu Group99%Powder1 mg to bulk orders

Storage recommendations include keeping the compound in a dry, dark environment at room temperature .

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